tert-butyl N-(1H-indazol-3-ylmethyl)carbamate
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Overview
Description
tert-butyl N-(1H-indazol-3-ylmethyl)carbamate: is a chemical compound with the molecular formula C13H17N3O2 and a molecular weight of 247.3 g/mol . It is also known by its IUPAC name, tert-butyl (1H-indazol-3-yl)methylcarbamate
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(1H-indazol-3-ylmethyl)carbamate typically involves the reaction of 1H-indazole-3-carboxylic acid with tert-butyl chloroformate in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions and at low temperatures to ensure high yield and purity .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves the use of large reactors and precise control of reaction conditions to maintain consistency and quality .
Chemical Reactions Analysis
Types of Reactions:
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride .
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.
Substitution: Various nucleophiles, often in the presence of a catalyst or under reflux conditions.
Major Products Formed:
Scientific Research Applications
Chemistry: tert-butyl N-(1H-indazol-3-ylmethyl)carbamate is used as an intermediate in the synthesis of various organic compounds, particularly in the development of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a building block for more complex molecules .
Mechanism of Action
The mechanism of action of tert-butyl N-(1H-indazol-3-ylmethyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors . The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity . This inhibition can be reversible or irreversible, depending on the nature of the interaction .
Comparison with Similar Compounds
- tert-butyl N-(1H-indazol-3-yl)carbamate
- tert-butyl N-(1H-indazol-3-ylmethyl)urea
- tert-butyl N-(1H-indazol-3-ylmethyl)thiocarbamate
Uniqueness: tert-butyl N-(1H-indazol-3-ylmethyl)carbamate is unique due to its specific indazole core structure, which imparts distinct chemical and biological properties . This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
IUPAC Name |
tert-butyl N-(2H-indazol-3-ylmethyl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2/c1-13(2,3)18-12(17)14-8-11-9-6-4-5-7-10(9)15-16-11/h4-7H,8H2,1-3H3,(H,14,17)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQTBKOYAGIXDLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=C2C=CC=CC2=NN1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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